2,4,6-Trichlorophenol
Overview
Description
2,4,6-Trichlorophenol is a chlorinated phenol with the chemical formula C₆H₃Cl₃O. It appears as a yellow-whitish crystalline solid with a strong phenolic odor. This compound has been widely used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is known for its environmental persistence and potential health hazards.
Mechanism of Action
Target of Action
2,4,6-Trichlorophenol (2,4,6-TCP) is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It primarily targets microbial communities in the environment . In the presence of different carbon sources, it influences the enrichment of 2,4,6-TCP-degrading microbes .
Mode of Action
The interaction of 2,4,6-TCP with its targets involves adsorption and desorption processes . It has been found that a reduced flavin adenine dinucleotide (FADH2)-utilizing monooxygenase converts 2,4,6-TCP to 6-chlorohydroxyquinol . This transformation is facilitated by a probable flavin reductase .
Biochemical Pathways
The degradation pathway of 2,4,6-TCP involves several steps. The first step is the conversion of 2,4,6-TCP to 6-chlorohydroxyquinol by an FADH2-utilizing monooxygenase . Then, 6-chlorohydroxyquinol is oxidized to 2-chloromaleylacetate by a 6-CHQ 1,2-dioxygenase . This pathway allows for the complete mineralization of 2,4,6-TCP .
Pharmacokinetics
2,4,6-TCP is a solid at room temperature with very low volatility and moderate solubility . Once dissolved, it volatilizes slowly and adsorbs moderately to organic matter . When present in the soil, it dissolves at a moderate rate .
Result of Action
The molecular and cellular effects of 2,4,6-TCP action are significant. In animal models, consumption of 2,4,6-TCP leads to an increased incidence of lymphomas, leukemia, and liver cancer . It is classified as Group B2 (probable human carcinogen) by the United States Environmental Protection Agency .
Action Environment
The action of 2,4,6-TCP is influenced by environmental factors. For instance, the presence of different carbon sources can affect the degradation of 2,4,6-TCP . Moreover, 2,4,6-TCP is an environmental pollutant that has been found in freshwater lakes . Its persistence in the environment makes it a significant concern for environmental health .
Biochemical Analysis
Biochemical Properties
2,4,6-Trichlorophenol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that a reduced flavin adenine dinucleotide (FADH2)-utilizing monooxygenase converts this compound to 6-chlorohydroxyquinol . This process involves the interaction of this compound with the enzyme, leading to its transformation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, exposure to this compound in aquatic systems has been shown to negatively impact the physiological parameters of fish, including haematological parameters, biochemical parameters, growth, and reproductive parameters .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. For instance, a reduced flavin adenine dinucleotide (FADH2)-utilizing monooxygenase converts this compound to 6-chlorohydroxyquinol . This transformation is a key step in the degradation pathway of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, in a study investigating the degradation of this compound in a photolytic circulating-bed biofilm reactor, it was found that the removal rate of this compound was greatest when photodegradation and biodegradation were intimately coupled .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on Clarias batrachus, a species of catfish, it was found that even exposure to a lower concentration of this compound for a shorter time negatively impacted the organism in all the assessed parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. For example, it is transformed to 6-chlorohydroxyquinol by a reduced flavin adenine dinucleotide (FADH2)-utilizing monooxygenase . This transformation is a key step in the degradation pathway of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For example, in a photolytic circulating-bed biofilm reactor treating this compound, the ceramic particles used as biofilm carriers rapidly adsorbed this compound .
Preparation Methods
2,4,6-Trichlorophenol is primarily produced through the electrophilic chlorination of phenol. The process involves the reaction of phenol with chlorine gas under controlled conditions. Industrially, phenol is placed in a three-necked flask with a reflux condenser and heated to 50-55°C. Chlorine gas is then introduced in stoichiometric amounts, first one-third of the total chlorine at 70-75°C, followed by the remaining two-thirds .
Chemical Reactions Analysis
2,4,6-Trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can form ethers, esters, and salts by reacting with metals and amines.
Hydrolysis: It can be hydrolyzed by bases at elevated temperatures and pressures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trichlorophenol has several scientific research applications:
Environmental Science: It is studied for its environmental impact and degradation pathways.
Analytical Chemistry: It is used as a standard for developing and validating analytical methods for detecting chlorinated phenols in environmental samples.
Biochemistry: Studies investigate its metabolic pathways and the enzymes involved in its degradation.
Material Science: It is used in the development of sensors for detecting environmental pollutants.
Comparison with Similar Compounds
2,4,6-Trichlorophenol is part of a group of chlorinated phenols, which include:
- 2,4-Dichlorophenol
- 2,4,5-Trichlorophenol
- 2,3,4,6-Tetrachlorophenol
- Pentachlorophenol
Compared to these compounds, this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior . It is more persistent and toxic than some of its less chlorinated counterparts, making it a compound of significant environmental concern.
Properties
IUPAC Name |
2,4,6-trichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O, Array | |
Record name | 2,4,6-TRICHLOROPHENOL | |
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Record name | 2,4,6-TRICHLOROPHENOL | |
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Record name | 2,4,6-Trichlorophenol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,4,6-Trichlorophenol | |
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Related CAS |
2591-21-1 (potassium salt), 3784-03-0 (hydrochloride salt) | |
Record name | 2,4,6-Trichlorophenol | |
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DSSTOX Substance ID |
DTXSID5021386 | |
Record name | 2,4,6-Trichlorophenol | |
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Molecular Weight |
197.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,6-trichlorophenol appears as yellow to pinkish-orange needles or orange fluffy solid. Strong phenolic odor. (NTP, 1992), Colorless to yellow solid with a strong odor of phenol; [HSDB] Yellow-brown crystalline chunks; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,4,6-TRICHLOROPHENOL | |
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Record name | 2,4,6-Trichlorophenol | |
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Record name | 2,4,6-TRICHLOROPHENOL | |
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Boiling Point |
475 °F at 760 mmHg (NTP, 1992), 249 °C, 246 °C | |
Record name | 2,4,6-TRICHLOROPHENOL | |
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Record name | 2,4,6-TRICHLOROPHENOL | |
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Flash Point |
99 °C c.c. | |
Record name | 2,4,6-TRICHLOROPHENOL | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 500 mg/L at 25 °C, 525 g/100 g acetone; 113 g/100 g benzene; 37 g/100 g carbon tetrachloride; 335 g/100 g diacetone alcohol; 400 g/100 g denatured alcohol formula; 525 g/100 g methanol; 163 g/100 g pine oil; 16 g/100 g Stoddard solvent; 100 g/100 g toluene; 37 g/100 g turpentine, Soluble in ethanol, ethyl ether, acetic acid, Solubility in water, g/l at 20 °C: 0.8 (very poor) | |
Record name | 2,4,6-TRICHLOROPHENOL | |
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Record name | 2,4,6-TRICHLOROPHENOL | |
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Record name | 2,4,6-TRICHLOROPHENOL | |
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Density |
1.675 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.4901, Density: 1.4901g/cu cm at 75 °C, Density (at 25 °C): 1.7 g/cm³ | |
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Record name | 2,4,6-TRICHLOROPHENOL | |
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Vapor Pressure |
1 mmHg at 169.7 °F ; 5 mmHg at 222.6 °F (NTP, 1992), 0.008 [mmHg], 0.008 mm Hg at 25 °C, Vapor pressure, Pa at 76.5 °C: 133 | |
Record name | 2,4,6-TRICHLOROPHENOL | |
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Record name | 2,4,6-Trichlorophenol | |
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Mechanism of Action |
It has been suggested that the mechanism of action of 2,4,6-trichlorophenol is interference with mitochondrial oxidative phosphorylation and inhibition of cytochrome p450-dependent mixed-function oxidases., Pentachlorophenol, uncoupler of mitochondrial oxidative phosphorylation, disturbed rat liver microsomal detoxification functions by inhibition of terminal oxygenation enzyme p450. Lower concn gave shift in detoxification of aromatic amines from C- to N-oxygenatioN. 2,4,6-T is similar., The induction of forward mutation to 6-thioguanine resistance in V79 Chinese hamster cells by six different chlorophenols was examined. Chlorophenols examined in this study included: pentachlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,5-trichlorophenol, 2,4,6-trichlorophenol, and 2,3,4,6-tetrachlorophenol. Cells were plated in 9 mL of medium and cultured for 24 hours. The test chemical was added to the dishes in 1 mL of medium to give the desired concentration. The following dose ranges were tested: 2,4-dichlorophenol, 12.5 to 50 ug/mL; 2,6-dichlorophenol, 125 to 500 ug/mL; 2,4,5-trichlorophenol, 6.25 to 50 ug/mL; 2,4,6-trichlorophenol, 12.5 to 100 ug/mL; 2,3,4,6-tetrachlorophenol, 12.5 to 100 ug/mL; pentachlorophenol, 6.25 to 50 ug/mL. Each of the chlorophenols tested reduced the plating efficiency in a dose dependent manner. This cytotoxic effect can be attributed to the ability of pentachlorophenol and other chlorophenols to inhibit oxidative phosphorylation. None of the chlorophenols produced significant increases in the frequency of 6-thioguanine resistant mutants. However, the apparent lack of induction of gene mutation by chorophenols does not necessarily mean the lack of genotoxicity of these chemicals. | |
Record name | 2,4,6-TRICHLOROPHENOL | |
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Impurities |
The 2,4,6-trichlorophenol produced as an intermediate product in the technical production of chloranil contained uP to 10.5 mg/kg of a mixture of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxin, but was free of any 2,3,7,8-tetrachlorodibenzo-p-dioxin., 1,3,6,8-Tetrachlorodibenzo-para-dioxin and 2,3,7-trichlorodibenzo-para-dioxin were found in a sample of 2,4,6-trichlorophenol at levels of 49 and 93 mg/kg, respectively. ... And tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol., In a Swedish sample of 2,4,6-trichlorophenol, 1.5 mg/kg 2,3,7,8-tetrachlorodibenzofuran was found, as well as 17.5, 36 and 4.8 mg/kg penta-, hexa- and heptachlordibenzofurans; less than 3 mg/kg polychlorinated dibenzo-para-dioxins were found. | |
Record name | 2,4,6-TRICHLOROPHENOL | |
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Color/Form |
Crystals from ligroin, Yellow flakes, Orthorhombic needles from acetic acid | |
CAS No. |
88-06-2 | |
Record name | 2,4,6-TRICHLOROPHENOL | |
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Record name | 2,4,6-Trichlorophenol | |
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Record name | 2,4,6-Trichlorophenol | |
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Record name | 2,4,6-trichlorophenol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRICHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHS8C5BAUZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4,6-TRICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRICHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
157.1 °F (NTP, 1992), 69.5 °C, 69 °C | |
Record name | 2,4,6-TRICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17869 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,6-TRICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRICHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.